molecular formula C20H30N6O B11141088 1',3',5'-Trimethyl-N-[(octahydro-1H-quinolizin-1-YL)methyl]-1'H,2H-[3,4'-bipyrazole]-5-carboxamide

1',3',5'-Trimethyl-N-[(octahydro-1H-quinolizin-1-YL)methyl]-1'H,2H-[3,4'-bipyrazole]-5-carboxamide

Cat. No.: B11141088
M. Wt: 370.5 g/mol
InChI Key: KJBYJLKQYRFYSL-UHFFFAOYSA-N
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Description

1’,3’,5’-Trimethyl-N-[(octahydro-1H-quinolizin-1-YL)methyl]-1’H,2H-[3,4’-bipyrazole]-5-carboxamide is a complex organic compound that belongs to the class of bipyrazole derivatives This compound is characterized by its unique structure, which includes a quinolizidine moiety and a bipyrazole core

Preparation Methods

The synthesis of 1’,3’,5’-Trimethyl-N-[(octahydro-1H-quinolizin-1-YL)methyl]-1’H,2H-[3,4’-bipyrazole]-5-carboxamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the Bipyrazole Core: The bipyrazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

    Introduction of the Quinolizidine Moiety: The quinolizidine moiety is introduced via a nucleophilic substitution reaction, where the bipyrazole core reacts with a quinolizidine derivative.

    Methylation: The final step involves the methylation of the bipyrazole core to introduce the trimethyl groups.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1’,3’,5’-Trimethyl-N-[(octahydro-1H-quinolizin-1-YL)methyl]-1’H,2H-[3,4’-bipyrazole]-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1’,3’,5’-Trimethyl-N-[(octahydro-1H-quinolizin-1-YL)methyl]-1’H,2H-[3,4’-bipyrazole]-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1’,3’,5’-Trimethyl-N-[(octahydro-1H-quinolizin-1-YL)methyl]-1’H,2H-[3,4’-bipyrazole]-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1’,3’,5’-Trimethyl-N-[(octahydro-1H-quinolizin-1-YL)methyl]-1’H,2H-[3,4’-bipyrazole]-5-carboxamide can be compared with other similar compounds, such as:

    1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bipyrazole core but differ in their substitution patterns and biological activities.

    Indole Derivatives: Indole derivatives have a different core structure but exhibit similar bioactive properties, such as anticancer and antimicrobial effects.

The uniqueness of 1’,3’,5’-Trimethyl-N-[(octahydro-1H-quinolizin-1-YL)methyl]-1’H,2H-[3,4’-bipyrazole]-5-carboxamide lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H30N6O

Molecular Weight

370.5 g/mol

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H30N6O/c1-13-19(14(2)25(3)24-13)16-11-17(23-22-16)20(27)21-12-15-7-6-10-26-9-5-4-8-18(15)26/h11,15,18H,4-10,12H2,1-3H3,(H,21,27)(H,22,23)

InChI Key

KJBYJLKQYRFYSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCC3CCCN4C3CCCC4

Origin of Product

United States

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